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Compound of Interest

Compound Name: Arisugacin F

Cat. No.: B1248321

A detailed comparison of Arisugacin F with other members of the arisugacin family reveals
key structural features governing their potent and selective inhibition of acetylcholinesterase
(AChE), a critical target in Alzheimer's disease research. This guide synthesizes available
experimental data to provide a clear understanding of their structure-activity relationships,
offering valuable insights for the design of novel therapeutic agents.

The arisugacins, a family of meroterpenoids isolated from the fungus Penicillium, have
garnered significant attention for their potent inhibitory activity against acetylcholinesterase
(AChE). Among them, Arisugacins A and B stand out for their nanomolar-range efficacy. This
guide focuses on comparing the structure and activity of Arisugacin F with its congeners,
highlighting the subtle molecular modifications that dramatically influence their biological
function.

Comparative Analysis of Acetylcholinesterase
Inhibition

The inhibitory potency of arisugacins against AChE varies significantly across the different
analogs. This variation provides a valuable dataset for understanding the structure-activity

relationship (SAR) of this class of compounds. The available data on the half-maximal inhibitory
concentration (IC50) against AChE are summarized in the table below.
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Compound Molecular Formula AChE IC50
Arisugacin A C28H3208 1.0-25.8nM
Arisugacin B C27H3007 1.0-25.8nM
Arisugacin C C27H3206 2.5 uM
Arisugacin D - 3.5uM
Arisugacin E C27H3406 > 100 uM
Arisugacin F - > 100 uM
Arisugacin G C27H3205 > 100 uM
Arisugacin H C29H3609 > 100 uM

Note: The chemical structures for Arisugacin D and F are not publicly available in the reviewed
literature, preventing a detailed structural comparison for these specific compounds.

Structure-Activity Relationship Insights
The stark contrast in inhibitory potency between Arisugacins A/B and C-H underscores the
critical role of specific structural motifs for potent AChE inhibition.

Key Structural Features for High Potency (Arisugacins A & B):

o The Dihydropyran-Fused Hydroquinone Moiety: The core heterocyclic system appears
essential for binding to the active site of AChE.

e The Substituted Phenyl Group: The nature and position of substituents on the phenyl ring
significantly impact potency. Arisugacin A possesses a 3,4-dimethoxyphenyl group, while
Arisugacin B has a 4-methoxyphenyl group. This suggests that the electronic and steric
properties of this region are crucial for optimal interaction with the enzyme.

Structural Modifications Leading to Reduced or Lost Activity (Arisugacins C, E, G, H):

 Alterations in the Core Ring System: Arisugacin C, with a micromolar IC50, exhibits a
different oxidation pattern in the core structure compared to the highly potent A and B
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analogs.

» Modifications Leading to Inactivity: Arisugacins E, G, and H, which are inactive at high
concentrations, possess further structural deviations from the potent pharmacophore of
Arisugacins A and B. For instance, Arisugacin G lacks a key hydroxyl group present in the
more active compounds. The specific structural details of Arisugacin F remain elusive, but
its lack of activity suggests a significant alteration of the core structure.

The following diagram illustrates the core structural differences between the active and inactive
arisugacins, based on available chemical information.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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